molecular formula C7H11NO3 B1345593 Methyl 4-oxopiperidine-1-carboxylate CAS No. 29976-54-3

Methyl 4-oxopiperidine-1-carboxylate

Cat. No. B1345593
Key on ui cas rn: 29976-54-3
M. Wt: 157.17 g/mol
InChI Key: HOEOMWYFJBSYSF-UHFFFAOYSA-N
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Patent
US08691828B2

Procedure details

To a solution of 4-piperidone monohydrate hydrochloride (3.07 g, 20.0 mmol) in water (12 mL) cooled to 0° C. was added a cooled solution (also at 0° C.) of potassium carbonate (6.97 g, 50.4 mmol) in water (40 mL). Methyl chloroformate (2.80 g, 29.6 mmol) was added, and the mixture was allowed to stir for 2 h, still at 0° C. Then, the mixture was extracted with dichloromethane (3×40 mL), and the extract was dried over MgSO4, and concentrated. The obtained residue was chromatographed (silica gel, dichloromethane to 95:5 dichloromethane/methanol) to give the title compound (2.96 g, 94%) as a viscous clear liquid:
Quantity
3.07 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
6.97 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
2.8 g
Type
reactant
Reaction Step Three
Yield
94%

Identifiers

REACTION_CXSMILES
Cl.O.[NH:3]1[CH2:8][CH2:7][C:6](=[O:9])[CH2:5][CH2:4]1.C(=O)([O-])[O-].[K+].[K+].Cl[C:17]([O:19][CH3:20])=[O:18]>O>[O:9]=[C:6]1[CH2:7][CH2:8][N:3]([C:17]([O:19][CH3:20])=[O:18])[CH2:4][CH2:5]1 |f:0.1.2,3.4.5|

Inputs

Step One
Name
Quantity
3.07 g
Type
reactant
Smiles
Cl.O.N1CCC(CC1)=O
Name
Quantity
12 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
6.97 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
2.8 g
Type
reactant
Smiles
ClC(=O)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir for 2 h, still at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Then, the mixture was extracted with dichloromethane (3×40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The obtained residue was chromatographed (silica gel, dichloromethane to 95:5 dichloromethane/methanol)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O=C1CCN(CC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.96 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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